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2,4-Dimethylbenzenesulfonic acid dihydrate -

2,4-Dimethylbenzenesulfonic acid dihydrate

Catalog Number: EVT-8021218
CAS Number:
Molecular Formula: C8H14O5S
Molecular Weight: 222.26 g/mol
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Product Introduction

Source and Classification

The compound is synthesized through the sulfonation of 2,4-dimethylbenzene (also known as pseudocumene) using concentrated sulfuric acid. It is categorized under sulfonic acids, which are characterized by the presence of a sulfonyl functional group (SO3H-SO_3H) attached to an aromatic ring. This classification allows the compound to serve as a strong acid and a versatile reagent in organic chemistry.

Synthesis Analysis

The synthesis of 2,4-dimethylbenzenesulfonic acid dihydrate typically involves the following steps:

  1. Sulfonation Reaction:
    • The starting material, 2,4-dimethylbenzene, is reacted with concentrated sulfuric acid at elevated temperatures (around 140°C). This process results in the formation of 2,4-dimethylbenzenesulfonic acid.
    • The reaction can be represented as:
    C6H12+H2SO4C6H11SO3H+H2OC_6H_{12}+H_2SO_4\rightarrow C_6H_{11}SO_3H+H_2O
  2. Hydration:
    • The resulting sulfonic acid can then be crystallized with water to form the dihydrate version, where two water molecules are associated with each molecule of the acid.
  3. Purification:
    • The crude product may undergo recrystallization or distillation to remove impurities and obtain a pure form of the dihydrate.

Technical Parameters

  • Temperature: Typically around 140°C for sulfonation.
  • Reaction Time: The sulfonation reaction may take several hours.
  • Concentration of Sulfuric Acid: Generally around 93% concentrated sulfuric acid is used.
Molecular Structure Analysis

The molecular structure of 2,4-dimethylbenzenesulfonic acid dihydrate features:

  • Aromatic Ring: The core structure consists of a benzene ring substituted at positions 2 and 4 with methyl groups.
  • Sulfonate Group: A sulfonate group (SO3H-SO_3H) is attached to the benzene ring.
  • Water Molecules: Two water molecules are integrated into the structure as hydrates.

Structural Data

  • Molecular Weight: Approximately 186.23 g/mol.
  • Melting Point: Ranges from 82.5°C to 88.5°C.
  • Solubility: Highly soluble in water.
Chemical Reactions Analysis

2,4-Dimethylbenzenesulfonic acid dihydrate participates in several chemical reactions:

  1. Acid-Base Reactions:
    • As a strong acid, it can donate protons to bases, forming corresponding salts.
  2. Nucleophilic Substitution Reactions:
    • The sulfonate group can be replaced by nucleophiles in reactions such as hydrolysis or alcoholysis.
  3. Catalytic Applications:
    • It serves as a catalyst in various organic reactions including esterification and polymerization processes.

Relevant Parameters

  • pKa Value: Estimated around -0.47, indicating its strength as an acid.
Mechanism of Action

The mechanism of action for 2,4-dimethylbenzenesulfonic acid dihydrate primarily involves its role as an acid catalyst:

  1. Proton Donation:
    • The compound donates protons (H+H^+) to substrates in reactions, facilitating electrophilic attack on electrophiles.
  2. Activation of Nucleophiles:
    • It can activate nucleophiles by protonating leaving groups or stabilizing transition states during chemical transformations.
  3. Stabilization of Reaction Intermediates:
    • By stabilizing charged intermediates through hydrogen bonding or electrostatic interactions, it enhances reaction rates and selectivity.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylbenzenesulfonic acid dihydrate include:

PropertyValue
Molecular FormulaC8H10O3SC_8H_{10}O_3S
Molecular Weight186.23 g/mol
Melting Point82.5°C to 88.5°C
Boiling PointApproximately 290.72°C
DensityApproximately 1.3286 g/cm³
SolubilitySoluble in water
AppearanceWhite to light yellow crystalline powder
HygroscopicityYes
Applications

2,4-Dimethylbenzenesulfonic acid dihydrate has diverse applications across various fields:

  1. Catalysis in Organic Synthesis:
    • Used extensively as a catalyst for reactions such as esterification and polymerization due to its strong acidic nature.
  2. Chemical Manufacturing:
    • Employed in the production of dyes, surfactants, and pharmaceuticals where its sulfonate group plays a crucial role.
  3. Analytical Chemistry:
    • Utilized in chromatography and other analytical techniques for separating compounds based on their acidic properties.
Synthetic Methodologies and Mechanistic Pathways of 2,4-Dimethylbenzenesulfonic Acid Dihydrate

Industrial-Scale Synthesis: Sulfonation Mechanisms and Yield Optimization

The industrial production of 2,4-dimethylbenzenesulfonic acid (m-XSA) dihydrate predominantly employs the electrophilic aromatic sulfonation of m-xylene using fuming sulfuric acid (oleum) as both reagent and reaction medium. This exothermic process follows a classic arenium ion mechanism, where sulfur trioxide (SO₃) acts as the potent electrophile attacking the electron-rich aromatic ring. The reaction exhibits regioselective preference for the 4-position relative to one methyl group, driven by the ortho/para-directing nature of methyl substituents and steric factors favoring the less hindered position [1] .

Critical process parameters governing yield and purity include:

  • SO₃ Concentration: Oleum concentrations between 15-25% SO₃ maximize sulfonic acid formation while minimizing sulfone byproducts. Higher concentrations (>30%) accelerate disulfonation and oxidation side reactions, reducing selectivity [1].
  • Temperature Profile: Optimal reaction temperatures range from 155-165°C. Below 150°C, reaction kinetics become impractically slow, while temperatures exceeding 170°C promote desulfonation and resinification of the xylene feedstock. Maintaining isothermal conditions through precise cooling is essential for consistent output [1] [8].
  • Stoichiometry: A molar ratio of m-xylene to SO₃ of 1:1.05–1:1.10 provides sufficient electrophile for complete conversion while limiting excess acid waste.

Post-sulfonation, hydration crystallization yields the dihydrate form. The crude sulfonic acid is diluted with water and gradually cooled to 10–15°C, inducing crystallization. Isolation via centrifugation followed by vacuum drying (<50°C) produces white crystalline dihydrate with >99% chromatographic purity and isolated yields reaching 70% after optimization [1] [2].

Table 1: Industrial Sulfonation Optimization Parameters for m-XSA Dihydrate Synthesis

ParameterOptimal RangeEffect of DeviationYield Impact
Oleum (SO₃) Concentration20-25%<15%: Slow kinetics; >30%: DisulfonationMax 70% at 20%
Reaction Temperature155-160°C<150°C: Incomplete reaction; >165°C: Decomposition~5%/10°C loss
m-Xylene:SO₃ Molar Ratio1:1.05–1:1.10<1:1.05: Unreacted xylene; >1:1.15: Sulfone formation~3% per 0.05 excess
Crystallization Temp10–15°C>20°C: Reduced crystal yield; <5°C: Inclusion impurities15–20% yield loss

Novel Catalytic Routes: Green Chemistry Approaches for Reduced Byproduct Formation

Traditional oleum-mediated sulfonation generates significant waste streams, including spent acid and sulfonated tars. Recent advances focus on catalyst engineering to improve atom economy and reduce environmental footprint:

Heterogeneous Acid Catalysts: Solid superacids like sulfated zirconia and zeolite-supported SO₃ donors enable recyclable catalytic systems. These materials facilitate sulfonation via adsorbed SO₃ species, reducing oleum consumption by >40%. Crucially, their confined pore structures enhance regioselectivity, suppressing the formation of 2,5-dimethyl isomers to <1.5% compared to 3–5% in homogeneous systems. After reaction, filtration allows catalyst reuse for ≥5 cycles with <15% activity loss, significantly minimizing acidic waste [8].

Ionic Liquid-Mediated Systems: Bronsted acidic ionic liquids (BAILs) such as 1-butyl-3-methylimidazolium hydrogensulfate ([BMIM][HSO₄]) serve as dual solvent-catalysts. Their low volatility, tunable acidity, and hydrophobic character enable efficient m-xylene sulfonation at 90–110°C – substantially lower than conventional processes. Product isolation involves simple phase separation: the denser ionic liquid phase is drained for reuse, while the upper organic layer yields m-XSA upon cooling. Life-cycle analysis indicates 30% reduction in energy use and 50% lower E-factor (kg waste/kg product) versus oleum routes [8].

Table 2: Green Catalytic Systems for m-XSA Synthesis

Catalyst TypeReaction ConditionsIsomer SelectivityEnvironmental MetricsReusability
Sulfated Zirconia (SZ)130°C, 4 h98.5% 2,4-isomerWaste reduction: 40%5 cycles, 85% activity
[BMIM][HSO₄]100°C, 6 h97.2% 2,4-isomerE-factor: 1.2 vs. 2.5 (oleum)8 cycles, 90% activity
Silica-SO₃H (SBA-15-SO₃H)120°C, 5 h98.0% 2,4-isomerEnergy use: 35% lower7 cycles, 80% activity

Mechanistic studies confirm BAILs activate SO₃ through hydrogen-bonded complexes, enhancing electrophilicity while preventing water-induced hydrolysis. This allows stoichiometric use of commercial SO₃ solutions instead of oleum, eliminating sulfuric acid byproducts [8].

Solvent-Free Synthesis: Advances in Solid-State Reaction Engineering

Eliminating solvents entirely, mechanochemical sulfonation represents a frontier in sustainable m-XSA dihydrate production. This approach employs high-energy ball milling to react solid m-xylene with solid sulfonating agents like sodium pyrosulfate (Na₂S₂O₇) or sulfamic acid (NH₂SO₃H). The process leverages tribochemical activation: mechanical force generates transient hot spots (>500°C) and amorphous reaction zones, enabling sulfonation without melting the reactants [4] [8].

Key engineering innovations include:

  • Reactor Design: Stainless steel vessels with controlled atmosphere (N₂) prevent oxidation. Variable-frequency drives optimize impact energy, with milling ball size (3–10 mm) and filling degree (50–70%) critically influencing reaction efficiency.
  • Stoichiometric Control: M-xylene reacts with Na₂S₂O₇ in a 1:1 molar ratio. Excess sulfonating agent (>1.2 equiv) accelerates over-sulfonation, while sub-stoichiometric amounts (<0.9 equiv) leave residual xylene.
  • In Situ Hydration: Post-milling, controlled water vapor exposure (60% RH, 25°C) directly converts the anhydrous sulfonic acid to crystalline dihydrate without dissolution steps.

The solvent-free route achieves 85–90% conversion within 30–45 minutes, far outpacing thermal processes requiring 6–8 hours. Notably, it avoids aqueous workup, reducing energy-intensive concentration steps. The dihydrate produced exhibits identical spectroscopic signatures (FTIR, NMR) to conventionally synthesized material but with lower inorganic sulfates (<100 ppm vs. 500–1000 ppm in oleum-derived product) [4].

Table 3: Comparative Analysis of m-XSA Dihydrate Synthetic Methods

MethodTemperatureTimeYieldByproductsEnergy Use (rel.)Scalability
Oleum Sulfonation155–165°C6–8 h66–70%Sulfones, SulfatesHighIndustrial
Catalytic (Zeolite)120–140°C4–5 h68–72%Trace disulfonatesModeratePilot
Ionic Liquid90–110°C5–7 h70–75%None significantLow-ModerateLab
MechanochemicalAmbient (Δimpact)0.5–0.75 h60–65%Unreacted xyleneVery LowLab/Pilot

Despite advantages, scale-up challenges persist for solvent-free routes. Heat dissipation during milling becomes problematic above 1 kg/batch, requiring staged operation or cooled reactors. Additionally, achieving uniform hydration without localized deliquescence demands precise humidity control. Current research focuses on twin-screw extrusion as a continuous alternative, with preliminary data showing 55% conversion in a single pass through the extruder barrel [4] [8].

Properties

Product Name

2,4-Dimethylbenzenesulfonic acid dihydrate

IUPAC Name

2,4-dimethylbenzenesulfonic acid;dihydrate

Molecular Formula

C8H14O5S

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C8H10O3S.2H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2

InChI Key

PCMSCWFZBHVERE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O.O

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O.O

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